Sulfamethizole

Beschreibung

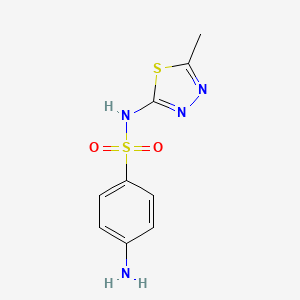

This compound is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2. It has a role as an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antiinfective agent and a drug allergen. It is a sulfonamide, a member of thiadiazoles and a sulfonamide antibiotic.

A sulfathiazole antibacterial agent.

This compound has been reported in Apis cerana with data available.

This compound is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for eye infection and bacterial disease and has 1 investigational indication.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023615 | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamethizole is a white powder. (NTP, 1992), Solid | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L | |

| Record name | SID856011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from water, Colorless crystal | |

CAS No. |

144-82-1 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethizole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W8454H16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (NTP, 1992), 210 °C, 208 °C | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Sulfamethizole on Dihydropteroate Synthetase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic that has been in clinical use for decades, primarily for the treatment of urinary tract infections.[1] Its efficacy lies in its ability to selectively target a crucial metabolic pathway in bacteria that is absent in humans. This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its bacteriostatic effect, focusing on its interaction with the enzyme dihydropteroate synthetase (DHPS). We will delve into the quantitative aspects of this inhibition, outline experimental protocols for its study, and provide visual representations of the key pathways and processes.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthetase

The antibacterial action of this compound is centered on the disruption of the folate biosynthesis pathway in bacteria.[2][3] Folate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4] While humans obtain folate from their diet, many bacteria rely on its de novo synthesis, making the enzymes in this pathway attractive targets for antimicrobial agents.[4]

The key enzyme in this pathway targeted by this compound is dihydropteroate synthetase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5] This reaction is a critical step in the production of dihydrofolic acid, a precursor to tetrahydrofolate.

This compound is a structural analog of pABA.[5] This structural mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[2][4] By occupying the pABA-binding site, this compound prevents the natural substrate from binding, thereby halting the synthesis of 7,8-dihydropteroate. This blockade of the folate pathway ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[5]

Quantitative Data

Table 1: Inhibitory Potency of Sulfamethoxazole against Dihydropteroate Synthetase

| Parameter | Value | Target Organism | Reference |

| IC50 | 2.7 µM | T. gondii | [5] |

| Ki | 21 µM | T. gondii | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Parameter | Value Range (µg/mL) | Target Organisms | Reference |

| MIC90 | 1.25 - 5,000 | E. coli and K. pneumoniae (clinical isolates) | [6] |

Experimental Protocols

The inhibition of DHPS by this compound can be assessed using various in vitro assays. A widely used method is a continuous spectrophotometric assay that couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.

Coupled Spectrophotometric Assay for DHPS Inhibition

Principle:

This assay measures the activity of DHPS by monitoring the oxidation of NADPH, which has a distinct absorbance at 340 nm. The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of DHFR, a reaction that consumes NADPH. The rate of decrease in absorbance at 340 nm is therefore proportional to the DHPS activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

Purified DHPS enzyme

-

Purified DHFR enzyme (coupling enzyme)

-

Substrates:

-

p-aminobenzoic acid (pABA)

-

7,8-dihydropterin pyrophosphate (DHPPP)

-

-

Cofactor: NADPH

-

Inhibitor: this compound (dissolved in DMSO)

-

Control: DMSO

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Create serial dilutions of this compound to determine the IC50 value.

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.

-

Inhibitor Addition: Add the desired concentrations of this compound to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, pABA and DHPPP.

-

Data Acquisition: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate (pABA) is known.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Folate synthesis pathway and the inhibitory action of this compound.

Caption: Logical relationship of competitive inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for the DHPS inhibition assay.

References

- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 6. This compound-d4 - Antibiotics - CAT N°: 26789 [bertin-bioreagent.com]

Sulfamethizole as a Competitive Inhibitor of PABA: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[1] This metabolic pathway is crucial for the production of essential precursors for DNA, RNA, and certain amino acids.[2] The enzyme dihydropteroate synthase (DHPS) plays a pivotal role in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3] The exclusivity of this pathway to microorganisms makes DHPS an attractive and selective target for antimicrobial agents.[4]

Sulfonamides, including sulfamethizole, are synthetic antimicrobial agents that are structural analogs of PABA.[5] This structural similarity allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid and impeding bacterial growth and replication.[6] This bacteriostatic action allows the host's immune system to clear the infection.[7]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).[8][9] As a structural analog of PABA, this compound binds to the active site of DHPS, preventing the natural substrate, PABA, from binding.[10] This reversible binding event effectively halts the production of dihydropteroate, a crucial intermediate in the folic acid synthesis pathway. The consequence is a depletion of the downstream products, including tetrahydrofolate, which is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids.[2] Without these building blocks, bacteria are unable to synthesize DNA and proteins, leading to the cessation of cell growth and division.[9]

The selective toxicity of this compound and other sulfonamides is attributed to the fact that mammalian cells do not possess the DHPS enzyme and instead rely on dietary folate.[1]

References

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 10. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Sulfamethizole and its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic that has been utilized for its efficacy against urinary tract infections. The physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and stability, are intrinsically linked to its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct properties that significantly impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the crystal structure of this compound and its known polymorphs, offering detailed crystallographic data, experimental protocols for their preparation and characterization, and a visual representation of the relationships between different solid-state forms.

Polymorphic Forms of this compound

At present, detailed crystallographic data for multiple well-defined polymorphic forms of pure this compound are not extensively reported in publicly accessible databases under clear "Form I," "Form II," etc., designations. However, crystallographic studies have confirmed the existence of at least one crystalline form of this compound. A notable crystal structure was solved at 100 K, revealing a complex asymmetric unit with three independent molecules (Z' = 3). The presence of multiple molecules in the asymmetric unit suggests a complex hydrogen bonding network and packing arrangement.

Further investigation into the Crystallography Open Database (COD) has revealed several entries corresponding to this compound, which may represent different polymorphic or pseudo-polymorphic forms. A detailed analysis of these entries is crucial to fully characterize the polymorphic landscape of this API.

Crystallographic Data

The following table summarizes the available crystallographic data for a known crystalline form of this compound. Further research is required to definitively assign this data to a specific polymorphic form and to identify and characterize other polymorphs.

| Parameter | This compound |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.515 |

| b (Å) | 11.234 |

| c (Å) | 12.185 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1166.4 |

| Z | 4 |

| Z' | 1 |

| Temperature (K) | Not Reported |

| COD ID | 1543574 |

Note: The relationship between this structure and the one reported with Z'=3 requires further investigation. It is possible they represent different polymorphs or the same form analyzed under different conditions.

Experimental Protocols

The preparation and characterization of this compound polymorphs are critical steps in understanding their properties. The following sections detail the general experimental methodologies employed in the study of sulfonamide polymorphism.

Polymorph Screening and Crystallization

Polymorph screening for sulfonamides typically involves recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. A study by Yang and Guillory in 1972 investigated polymorphism in sixteen sulfonamides, including this compound, and identified new polymorphic forms for several of them[1].

General Recrystallization Protocol:

-

Solvent Selection: A range of solvents, such as water, ethanol, methanol, acetone, ethyl acetate, and hexane, are individually screened.

-

Saturation: A saturated or near-saturated solution of this compound is prepared at an elevated temperature with constant stirring.

-

Crystallization: The solution is then subjected to different cooling profiles (e.g., slow cooling, rapid cooling/crash cooling) to induce crystallization. Evaporation at different rates can also be employed.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum at ambient or slightly elevated temperatures.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of polymorphic forms.

1. Single-Crystal X-ray Diffraction (SCXRD):

-

Purpose: To determine the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous identification of a polymorphic form.

-

Methodology: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and atomic coordinates.

2. Powder X-ray Diffraction (PXRD):

-

Purpose: To obtain a characteristic fingerprint of a crystalline solid, enabling identification and differentiation of polymorphs in bulk samples.

-

Methodology: A powdered sample is uniformly irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is unique to a specific crystalline form.

3. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

-

Purpose: To investigate the thermal behavior of the different forms, including melting points, phase transitions, and desolvation events.

-

Methodology (DSC): A small amount of the sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. Endothermic and exothermic events appear as peaks in the DSC thermogram.

-

Methodology (TGA): The mass of a sample is monitored as a function of temperature or time. TGA is particularly useful for identifying solvates and hydrates.

4. Vibrational Spectroscopy (Infrared - IR and Raman):

-

Purpose: To probe the vibrational modes of the molecules, which are sensitive to the local environment and intermolecular interactions, thus providing a characteristic spectrum for each polymorph.

-

Methodology (FTIR): The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.

-

Methodology (Raman): The sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed to obtain a vibrational spectrum.

Logical Relationships in Polymorph Analysis

The identification and characterization of this compound polymorphs follow a logical workflow. The diagram below illustrates the typical process for investigating polymorphism in a pharmaceutical solid.

Caption: Workflow for the screening, characterization, and analysis of this compound polymorphs.

Conclusion

The study of this compound polymorphism is an ongoing area of research with significant implications for its pharmaceutical development. While the existence of at least one well-characterized crystalline form is confirmed, a comprehensive understanding of its full polymorphic landscape requires further investigation. The application of systematic polymorph screening techniques coupled with a suite of solid-state characterization methods, particularly single-crystal X-ray diffraction, is essential to identify and fully characterize all accessible polymorphic forms. This knowledge will enable the selection of the optimal solid form with desirable physicochemical properties, ensuring the consistent quality, safety, and efficacy of this compound-containing drug products. Researchers and drug development professionals are encouraged to consult crystallographic databases and the primary literature to contribute to and benefit from the expanding knowledge base on the solid-state chemistry of this important antibiotic.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfamethizole for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic primarily used in the treatment of urinary tract infections.[1][2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is paramount for the rational design and development of stable, bioavailable, and effective pharmaceutical dosage forms. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key concepts to aid in formulation development.

Core Physicochemical Properties

The formulation of this compound into a drug product necessitates a detailed characterization of its fundamental physical and chemical properties.

Solubility

This compound is a weakly acidic drug with limited aqueous solubility.[1][4] Its solubility is highly dependent on the pH of the medium, a critical factor for its dissolution and subsequent absorption in the gastrointestinal tract.[5][6] As an amphoteric sulfonamide, it is significantly more soluble in alkaline environments compared to acidic ones.[7]

Water Solubility: The reported aqueous solubility of this compound is approximately 529 mg/L at 20°C.[1][4] Another source indicates that one gram dissolves in 4000 ml of water at pH 6.5, but in only 5 ml of water at pH 7.5, highlighting the profound impact of pH.[6]

Organic Solvent Solubility: this compound exhibits slight solubility in solvents like acetonitrile, DMSO, and methanol.[1][4] More specifically, one gram is reported to dissolve in 40 g of methanol, 30 g of ethanol, and 10 g of acetone.[6] It is practically insoluble in benzene.[6]

pKa (Acid Dissociation Constant)

The pKa values of a drug substance are crucial as they determine the extent of ionization at a specific pH, which in turn influences solubility, dissolution rate, and membrane permeability. This compound has two reported pKa values, pKa1 of 2.1 and pKa2 of 5.3-5.45.[1][6][7] These values indicate that this compound will exist partially in its anionic (deprotonated) form in the physiological pH range of the intestines, which contributes to its increased solubility at higher pH levels.[7]

Melting Point

The melting point is a key indicator of a compound's purity and is important for processing steps such as milling and heat-sealing of packages. Pure crystalline solids typically exhibit a sharp melting point. The reported melting point for this compound is consistently around 208-210°C.[1][3][6][7]

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and the stability of the final product. While specific studies detailing multiple polymorphs of this compound were not found in the initial search, the potential for polymorphism in sulfonamides is well-documented.[8] Therefore, comprehensive polymorph screening is a critical step in the pre-formulation phase.

Stability

This compound is generally stable in air.[9] However, like many sulfonamides, it can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH. Stability studies under various stress conditions (heat, humidity, light, and different pH values) are essential to determine its degradation pathways and to establish appropriate storage conditions and shelf-life for both the drug substance and the final drug product.

Data Presentation: Summary of Physicochemical Properties

The quantitative data for this compound's physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₄O₂S₂ | [1][7] |

| Molecular Weight | 270.33 g/mol | [1][4][6] |

| Appearance | White to pale yellow crystalline powder | [1][5][7] |

| Melting Point | 208 - 210 °C | [1][6][7] |

| pKa1 | 2.1 | [7] |

| pKa2 | 5.3 - 5.45 (at 25°C) | [1][6][7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | 529 mg/L | 20 °C | [1][4] |

| Water (pH 6.5) | 1 g in 4000 mL (250 mg/L) | Not Specified | [6] |

| Water (pH 7.5) | 1 g in 5 mL (200,000 mg/L) | Not Specified | [6] |

| Methanol | 1 g in 40 g | Not Specified | [6] |

| Ethanol | 1 g in 30 g | Not Specified | [6] |

| Acetone | 1 g in 10 g | Not Specified | [6] |

| Acetonitrile | Slightly Soluble | Not Specified | [1][4] |

| DMSO | Slightly Soluble | Not Specified | [1][4] |

| Chloroform | 1 g in 2800 g | Not Specified | [6] |

| Ether | 1 g in 1370 g | Not Specified | [6] |

| Benzene | Practically Insoluble | Not Specified | [6] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method.[10][11]

-

Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., purified water, buffers of different pH values, or organic solvents).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11][12]

-

Replication: The experiment should be performed in triplicate to ensure the precision of the results.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[13][14]

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol if aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride (KCl).[13]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using a burette.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[15][16] The experiment should be repeated multiple times to ensure accuracy.[13]

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.[17][18]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.[17][19]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[17][19]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[17][18]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range is the melting point of the substance.[17] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[17]

Polymorph Screening

Polymorph screening aims to identify all possible crystalline forms of a drug substance.

-

Crystallization Screening: The primary objective is to recrystallize this compound under a wide variety of conditions.[20] This can be achieved by:

-

Solvent Variation: Using a diverse library of solvents with varying polarities and hydrogen bonding capabilities for recrystallization.[20][21]

-

Varying Crystallization Techniques: Employing methods such as slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments.[21][22]

-

Varying Conditions: Modifying parameters like temperature, pressure, and rate of cooling or evaporation.

-

-

Solid-State Characterization: The solid forms obtained from the screening experiments are then analyzed using a range of analytical techniques to identify and characterize any new polymorphs. Key techniques include:

-

X-Ray Powder Diffraction (XRPD): The most definitive method for identifying different crystal forms.[23]

-

Differential Scanning Calorimetry (DSC): To detect melting points, phase transitions, and desolvation events.[]

-

Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.[]

-

Spectroscopy (FTIR, Raman): To identify differences in molecular conformation and intermolecular interactions between different forms.[]

-

Microscopy (e.g., Polarized Light Microscopy): For visual examination of crystal habit and birefringence.[]

-

Mandatory Visualizations

This compound Ionization Pathway

The following diagram illustrates the ionization states of this compound at different pH values, based on its pKa.

Caption: Ionization states of this compound as a function of pH.

Pre-formulation Experimental Workflow

This diagram outlines a logical workflow for the physicochemical characterization of a drug substance like this compound during pre-formulation studies.

Caption: General workflow for pre-formulation studies.

Conclusion

The physicochemical properties of this compound, particularly its pH-dependent solubility, pKa values, and crystalline characteristics, are critical determinants for successful formulation development. Its low aqueous solubility in acidic conditions and the potential for polymorphism present challenges that must be addressed through a comprehensive pre-formulation investigation. The data and protocols outlined in this guide provide a foundational framework for researchers and formulation scientists to develop robust, stable, and bioavailable dosage forms of this compound, ultimately ensuring its therapeutic efficacy and safety.

References

- 1. Cas 144-82-1,this compound | lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 144-82-1 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound [drugfuture.com]

- 7. This compound | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Polymorphism in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmatutor.org [pharmatutor.org]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. westlab.com [westlab.com]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 23. pharmtech.com [pharmtech.com]

In Vitro Antibacterial Spectrum of Sulfamethizole Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic that has been used for the treatment of bacterial infections, particularly urinary tract infections (UTIs).[1] Like other sulfonamides, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action prevents the synthesis of purines and DNA, thereby inhibiting bacterial growth. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against various clinical isolates, details the standard experimental protocols for its evaluation, and presents its mechanism of action. Due to the limited availability of comprehensive, aggregated in vitro susceptibility data for this compound as a single agent in recent literature, this guide also incorporates data for other key sulfonamides, such as sulfamethoxazole, to provide a broader context for the antibacterial spectrum of this class of antibiotics.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other sulfonamides against a range of Gram-positive and Gram-negative clinical isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC Range (µg/mL) | Comments |

| Escherichia coli (native sul gene-negative) | Not Specified | 128 | 8 - 512 | Data from a study on ascending urinary tract infection in a mouse model.[2] |

| Escherichia coli (clinical isolates) | Not Specified | - | 1.25 - 5,000 | Broad range of MIC90s observed. |

| Klebsiella pneumoniae (clinical isolates) | Not Specified | - | 1.25 - 5,000 | Broad range of MIC90s observed. |

| Urinary Pathogens | 500 | - | - | Over 90% of isolates were reported as sensitive to this compound.[3] |

Table 2: In Vitro Activity of Sulfamethoxazole (often in combination with Trimethoprim) against Various Clinical Isolates for Context

| Bacterial Species | Drug Combination | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Burkholderia pseudomallei | Trimethoprim/Sulfamethoxazole | 3038 | 0.19 | 0.75 | 0.016 - ≥32 |

| Escherichia coli (pediatric UTI isolates) | Sulfamethoxazole alone | 1298 | - | - | - |

| Staphylococcus aureus | Trimethoprim/Sulfamethoxazole | 30 | - | - | - |

Note: Data for sulfamethoxazole is often presented in combination with trimethoprim (TMP-SMX), which can have a synergistic effect. The susceptibility of E. coli to sulfamethoxazole alone was found to be 56.9% in one study of pediatric UTI isolates.[4][5] A study on Staphylococcus aureus showed 56.7% susceptibility to trimethoprim-sulfamethoxazole.[6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid from PABA, which is a crucial step in the production of nucleotides and certain amino acids. This compound competitively inhibits the bacterial enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. Human cells are not affected by this mechanism as they obtain folic acid from their diet.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the reproducibility and accuracy of these tests.[7][8]

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth of the bacteria.

It is important to note that media used for sulfonamide susceptibility testing must be low in thymidine, as thymidine can bypass the inhibitory effect of the drug, leading to falsely resistant results.[9]

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

-

Application of Antimicrobial Disk: A paper disk impregnated with a standardized concentration of this compound is placed on the surface of the inoculated agar.

-

Incubation: The plate is incubated at 35°C for 16-24 hours.

-

Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around the disk is measured in millimeters. This zone diameter is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, or Resistant) based on CLSI guidelines.[7]

Figure 2. Experimental workflow for in vitro susceptibility testing.

Conclusion

This compound demonstrates in vitro activity against a range of clinical isolates, particularly those associated with urinary tract infections such as Escherichia coli. However, the emergence of resistance is a significant concern. The available data, supplemented with information from other sulfonamides, indicates a variable spectrum of activity that necessitates continuous surveillance and adherence to standardized susceptibility testing protocols. The methodologies outlined in this guide, based on CLSI standards, are crucial for generating reliable data to guide clinical decisions and inform drug development efforts. Further research to establish a more comprehensive and contemporary in vitro antibacterial spectrum for this compound as a single agent is warranted.

References

- 1. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. auajournals.org [auajournals.org]

- 5. Trimethoprim in vitro antibacterial activity is not increased by adding sulfamethoxazole for pediatric Escherichia coli urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility testing of staphylococcus aureus - Amrita Vishwa Vidyapeetham [amrita.edu]

- 7. nih.org.pk [nih.org.pk]

- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 9. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Sulfamethizole in Aqueous Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole, a sulfonamide antibiotic, is utilized in the treatment of urinary tract infections. Its presence and persistence in aqueous environments, stemming from incomplete metabolism in humans and animals and subsequent discharge into wastewater, have raised environmental concerns. The potential for the development of antibiotic-resistant bacteria and ecotoxicological effects necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the primary degradation mechanisms of this compound in water, including photodegradation, ozonation, and other advanced oxidation processes, as well as hydrolysis and biodegradation. The guide details major transformation products, reaction kinetics, and experimental methodologies for studying these processes.

Core Degradation Pathways

The degradation of this compound in aquatic environments is primarily driven by three mechanisms: photodegradation, oxidation by reactive species (as in Advanced Oxidation Processes), and biodegradation. Hydrolysis plays a lesser role under typical environmental conditions.

Photodegradation

Photodegradation involves the breakdown of this compound upon absorption of light, particularly UV irradiation. The process can occur directly, through the absorption of photons by the this compound molecule, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.

Ozonation and Advanced Oxidation Processes (AOPs)

Ozonation and other AOPs are effective methods for degrading this compound. These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. Ozone can also react directly with the electron-rich moieties of the this compound molecule.

Biodegradation

Microorganisms in water and sediment can utilize this compound as a carbon and nitrogen source, leading to its biodegradation. This process is influenced by various environmental factors, including temperature, pH, and the presence of other organic matter.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data available for the degradation of this compound under various conditions.

Table 1: Photodegradation Rates of this compound (SFZ) in Various UV/Oxidant Systems

| System | Initial SFZ Concentration (mg/L) | Oxidant Concentration (mM) | Photodegradation Rate Constant (min⁻¹) | TOC Removal Rate Constant (min⁻¹) | Reference |

| UV/Na₂S₂O₈ | 20 | 5 | 0.0096 | 0.0081 | [1] |

| UV/NaBrO₃ | 20 | 5 | Not specified as highest | Not specified | [1] |

| UV/H₂O₂ | 20 | 5 | Not specified as highest | Not specified | [1] |

TOC: Total Organic Carbon

Table 2: Ozonation Rate Constant for this compound (SFZ)

| pH | Temperature (°C) | Second-order Rate Constant (kO₃) (M⁻¹s⁻¹) | Reference |

| 2 | 22 | >2 x 10⁴ | [2] |

Degradation Pathways and Transformation Products

While specific studies identifying the full range of this compound transformation products are limited, the degradation pathways can be inferred from studies on the structurally similar sulfamethoxazole and the fundamental chemistry of sulfonamides. The primary sites of attack are the aniline amine group, the S-N bond, and the thiadiazole ring.

Ozonation Degradation Pathway

Ozone can attack this compound through two primary mechanisms: direct reaction with the molecule and indirect reaction via hydroxyl radicals. The attack can lead to hydroxylation of the aromatic ring, oxidation of the aniline amine group, and cleavage of the S-N bond.

Caption: Proposed ozonation degradation pathway of this compound.

Photodegradation Pathway

Under UV irradiation, this compound can undergo isomerization, hydroxylation, and cleavage of the S-N bond, leading to the formation of various transformation products.

Caption: Proposed photodegradation pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound degradation. Below are representative protocols for ozonation, photodegradation, and analytical determination.

Ozonation Experiment

A typical ozonation experiment is conducted in a semi-batch reactor.

Caption: Workflow for a typical this compound ozonation experiment.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentration in deionized water or a specific water matrix.

-

Reactor Setup: Use a glass semi-batch reactor with a gas diffuser at the bottom for introducing ozone. Maintain a constant temperature using a water bath.

-

Ozonation: Generate ozone from pure oxygen using an ozone generator and bubble it through the solution at a constant flow rate.

-

Sampling: Withdraw aliquots of the solution at predetermined time intervals.

-

Quenching: Immediately quench the reaction in the collected samples by adding a quenching agent like sodium thiosulfate to stop further degradation.

-

Analysis: Analyze the concentration of this compound and its transformation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Photodegradation Experiment

Photodegradation studies are typically conducted using a photoreactor equipped with a specific light source.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound of a known concentration.

-

Photoreactor Setup: Place the solution in a quartz vessel within a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The reactor should have a cooling system to maintain a constant temperature.

-

Irradiation: Irradiate the solution with the UV lamp. For experiments involving oxidants (e.g., H₂O₂, Na₂S₂O₈), add the oxidant to the solution before irradiation.

-

Sampling: Collect samples at regular time intervals.

-

Analysis: Determine the concentration of this compound and its byproducts using HPLC-UV/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for quantifying this compound and its degradation products.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: UV detector set at the maximum absorbance wavelength of this compound (around 270 nm) or a mass spectrometer for identification of transformation products.

Conclusion

The degradation of this compound in aqueous environments is a complex process involving multiple pathways. Advanced Oxidation Processes, particularly ozonation and UV-based treatments, have demonstrated high efficiency in removing this compound from water. While photodegradation and biodegradation also contribute to its natural attenuation, these processes can be slower. The primary transformation products likely result from the cleavage of the sulfonamide bond and modifications to the aniline and thiadiazole rings. Further research is needed to fully elucidate the complete range of transformation products of this compound and their potential toxicological effects to ensure the development of effective and safe water treatment strategies.

References

- 1. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, this compound, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Removal of sulfadiazine, this compound, sulfamethoxazole, and sulfathiazole from aqueous solution by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Sulfamethizole

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of sulfonamide antibiotics in the 1930s marked a pivotal moment in the history of medicine, heralding the age of effective systemic antimicrobial chemotherapy. Before their discovery, bacterial infections posed a significant threat to public health with limited treatment options. This guide delves into the discovery and history of a key member of this class, Sulfamethizole, a potent sulfonamide antibiotic that has played a crucial role in the management of bacterial infections, particularly those of the urinary tract. This document provides a comprehensive overview of its synthesis, mechanism of action, antimicrobial spectrum, and pharmacokinetic profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

The Historical Context: From Dyes to Drugs

The journey to the discovery of sulfonamides began with the exploration of synthetic dyes. In the early 20th century, German chemist Paul Ehrlich proposed the concept of a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host. This idea laid the groundwork for future research in chemotherapy.

In 1932, at the I. G. Farbenindustrie in Germany, a team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes. Their research led to the synthesis of a red dye named Prontosil rubrum, which demonstrated remarkable in vivo efficacy against streptococcal infections in mice. For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide. This discovery shifted the focus to developing derivatives of sulfanilamide with improved efficacy and reduced toxicity.

This compound, chemically known as N'-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide, emerged from this intensive period of research and was introduced into the pharmaceutical market in 1940. It quickly established itself as a valuable therapeutic agent, particularly for the treatment of urinary tract infections, owing to its favorable pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound follows the general principles of sulfonamide synthesis developed in the mid-20th century. A common synthetic route involves the reaction of a substituted sulfonyl chloride with an appropriate heterocyclic amine.

Experimental Protocol: A Representative Synthesis of this compound

Step 1: Acetylation of Sulfanilamide

To prevent the reaction of the aromatic amino group in the subsequent step, it is first protected by acetylation.

-

Dissolve sulfanilamide in a suitable solvent, such as pyridine or a mixture of acetic anhydride and glacial acetic acid.

-

Add acetic anhydride to the solution and heat the mixture under reflux for a specified period.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product, N-acetylsulfanilamide (p-acetamidobenzenesulfonamide).

-

Filter, wash the precipitate with cold water, and dry.

Step 2: Chlorosulfonation of N-acetylsulfanilamide

The acetylated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Carefully add N-acetylsulfanilamide in small portions to an excess of chlorosulfonic acid, maintaining a low temperature (e.g., in an ice bath).

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the evolution of hydrogen chloride gas ceases.

-

Pour the reaction mixture slowly onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the product, p-acetamidobenzenesulfonyl chloride.

-

Filter the solid, wash it with cold water, and dry it thoroughly.

Step 3: Condensation with 2-Amino-5-methyl-1,3,4-thiadiazole

The sulfonyl chloride is then condensed with the heterocyclic amine to form the sulfonamide linkage.

-

Dissolve p-acetamidobenzenesulfonyl chloride in a suitable solvent like pyridine or acetone.

-

Add 2-amino-5-methyl-1,3,4-thiadiazole to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.

-

After the reaction is complete, the mixture is poured into water to precipitate the acetylated form of this compound.

Step 4: Hydrolysis (Deacetylation)

The final step is the removal of the acetyl protecting group to yield this compound.

-

Suspend the acetylated product in a dilute aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux until the hydrolysis is complete (as monitored by a suitable method like thin-layer chromatography).

-

Cool the solution and neutralize it with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate this compound.

-

Filter the product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Synthetic pathway of this compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like all sulfonamides, exerts its bacteriostatic effect by interfering with the microbial synthesis of folic acid (Vitamin B9). Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. While mammals obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic difference is the basis for the selective toxicity of sulfonamides.

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. This compound is a structural analog of PABA and acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, this compound prevents the utilization of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to the cessation of bacterial growth and replication.

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound is a broad-spectrum antibiotic, active against a range of Gram-positive and Gram-negative bacteria. Its primary clinical application has been in the treatment of uncomplicated urinary tract infections caused by susceptible organisms such as Escherichia coli.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for this compound against various bacterial species. It is important to note that bacterial resistance to sulfonamides has increased over time, and susceptibility testing is crucial for appropriate clinical use.

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 8 - >1024 |

| Staphylococcus aureus | 16 - >1024 |

| Proteus mirabilis | 16 - 512 |

| Klebsiella pneumoniae | 32 - >1024 |

| Enterococcus faecalis | >1024 |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized laboratory procedure to determine the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for MIC determination.

Pharmacokinetics and Metabolism

This compound is characterized by its rapid absorption and excretion, primarily through the kidneys. These properties make it particularly suitable for treating urinary tract infections, as high concentrations of the active drug are achieved in the urine.

Pharmacokinetic Parameters

| Parameter | Value |

| Absorption | Rapidly and completely absorbed |

| Protein Binding | Approximately 90% |

| Metabolism | Minimal (<5% acetylated) |

| Half-life | Approximately 2.5 hours |

| Excretion | Primarily renal (unchanged drug) |

The low degree of metabolism means that a high proportion of the administered dose remains in its active form, contributing to its efficacy in the urinary tract. Its rapid excretion minimizes the risk of systemic accumulation and associated side effects.

Clinical History and Trials

Upon its introduction, this compound became a widely used treatment for acute, uncomplicated urinary tract infections. Early clinical studies, though not as rigorously designed as modern trials, demonstrated its effectiveness in resolving symptoms and eradicating bacteriuria.

A notable comparative study was published in 1979, which conducted a prospective, randomized, double-blind trial comparing this compound with sulfamethoxazole for uncomplicated acute urinary tract infections. The study found comparable cure rates for both drugs (91.5% for this compound and 92.5% for sulfamethoxazole), with similar rates of side effects.[1]

More recently, the potential of this compound is being re-evaluated. A current clinical trial is investigating the efficacy and safety of a short course of this compound for the treatment of Gram-negative bacteremia originating from a urinary tract source.[2] This highlights the enduring relevance of this established antibiotic in an era of increasing antimicrobial resistance.

Conclusion